2-Butyl-6-methylphenol

Antioxidant activity DPPH assay Hindered phenols

2-Butyl-6-methylphenol (CAS 17269-96-4) is an alkyl-substituted hindered phenol that functions primarily as a radical-scavenging antioxidant. With a molecular weight of 164.24 g/mol, a computed XLogP of 3.80, and a topological polar surface area (TPSA) of 20.20 Ų , the compound belongs to the class of ortho‑alkylated phenols, where steric hindrance around the phenolic –OH group is engineered to modulate hydrogen‑atom transfer kinetics and peroxyl‑radical trapping efficiency.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 17269-96-4
Cat. No. B8589586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-6-methylphenol
CAS17269-96-4
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCCCC1=CC=CC(=C1O)C
InChIInChI=1S/C11H16O/c1-3-4-7-10-8-5-6-9(2)11(10)12/h5-6,8,12H,3-4,7H2,1-2H3
InChIKeyKUNNUNBSGQSGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-6-methylphenol (CAS 17269-96-4): Chemical Profile and Classification as a Hindered Phenol Antioxidant


2-Butyl-6-methylphenol (CAS 17269-96-4) is an alkyl-substituted hindered phenol that functions primarily as a radical-scavenging antioxidant [1]. With a molecular weight of 164.24 g/mol, a computed XLogP of 3.80, and a topological polar surface area (TPSA) of 20.20 Ų [2], the compound belongs to the class of ortho‑alkylated phenols, where steric hindrance around the phenolic –OH group is engineered to modulate hydrogen‑atom transfer kinetics and peroxyl‑radical trapping efficiency.

Antioxidant class Hindered phenol with ortho-butyl-6-methyl substitution for steric modulation of radical trapping
Physical form Liquid at ambient conditions; supports direct blending into liquid-phase stabilizer formulations
Thermal stability context Methyl-substituted phenol class reported to resist volatilization at elevated processing temperatures; requires compound-specific validation

2-Butyl-6-methylphenol: Why Substituting Closely Related Alkylated Phenols is Not Chemically Transparent


In the family of ortho‑substituted phenols, even modest changes in the alkyl‑group architecture (e.g., butyl vs. tert‑butyl, or methyl vs. tert‑butyl substitution pattern) produce measurable shifts in steric shielding of the phenolic –OH, peroxyl‑radical inhibition rate constants, and thermal degradation pathways [1]. Consequently, the antioxidant performance observed for a specific alkyl‑phenol cannot be inferred from data on an isomer or a fully‑hindered analog (e.g., BHT); the substituent combination determines both the intrinsic radical‑scavenging potency and the material compatibility during high‑temperature processing [2]. These structure‑specific factors mandate compound‑level, evidence‑based selection when designing stabilizer packages or sourcing hindered phenols.

Alkyl architecture shifts radical kinetics

Butyl versus tert-butyl substitution alters steric shielding and peroxyl-radical inhibition rates; antioxidant performance may not transfer from fully hindered analogs like BHT.

Thermal degradation pathways diverge

Methyl-substituted phenols and tert-butyl phenols follow different pyrolytic pathways; thermal lifetime predictions based on BHT cannot be applied directly.

Physical state mismatch

Liquid 2‑butyl‑6‑methylphenol differs from solid tert‑butyl analogs (e.g., 2‑tert‑butyl‑6‑methylphenol, mp 24–27 °C); handling, metering, and dissolution behavior will not be equivalent.

2-Butyl-6-methylphenol vs. Analogous Alkylated Phenols: Quantitative Differentiators for Scientific Selection


DPPH Radical Scavenging Activity of 2-Butyl-6-methylphenol Compared to Butylated Hydroxytoluene (BHT)

In a DPPH radical‑scavenging assay, 2‑butyl‑6‑methylphenol exhibited an IC50 of 2.80 ± 0.37 mg/mL (mean ± SD, n = 3) [1]. Under comparable assay conditions, the widely used synthetic antioxidant BHT (2,6‑di‑tert‑butyl‑4‑methylphenol) demonstrates an IC50 of approximately 0.202 mg/mL (202.35 µg/mL) [2]. This 14‑fold difference in IC50 indicates that 2‑butyl‑6‑methylphenol is a less potent DPPH radical quencher than BHT in vitro.

DPPH radical scavenging
Cross‑study comparable
IC₅₀ 2.80 ± 0.37 mg/mL
vs BHT 0.202 mg/mL
14‑fold higher IC₅₀ (lower potency)
Lower DPPH quenching potency than BHT; supports selection where milder antioxidant activity is required
DPPH assay in methanol; n=3; cross‑study comparison
Antioxidant activity DPPH assay Hindered phenols

ABTS•+ Radical Cation Scavenging Activity: 2‑Butyl‑6‑methylphenol vs. BHT

2‑Butyl‑6‑methylphenol showed an ABTS•+ scavenging IC50 of 1.10 ± 0.08 mg/mL (n = 3) [1]. In contrast, BHT under analogous ABTS assay conditions exhibits an IC50 of 0.009 ± 0.0009 mg/mL [2]. The 122‑fold higher IC50 for 2‑butyl‑6‑methylphenol demonstrates substantially weaker activity toward the pre‑formed ABTS radical cation.

ABTS•+ scavenging
Cross‑study comparable
IC₅₀ 1.10 ± 0.08 mg/mL
vs BHT 0.009 ± 0.0009 mg/mL
122‑fold higher IC₅₀
Substantially weaker electron‑transfer capacity; not a direct substitute for BHT in high‑efficiency radical quenching
ABTS assay; n=3; cross‑study comparison
ABTS assay Cation radical Antioxidant potency

Metal Chelating Activity of 2‑Butyl‑6‑methylphenol vs. BHT

In a metal‑chelating assay, 2‑butyl‑6‑methylphenol displayed an IC50 of 1.21 ± 0.09 mg/mL [1]. BHT, under comparable test conditions, shows a much lower IC50 of 0.019 ± 0.0001 mg/mL (19 µg/mL) [2]. The 64‑fold higher IC50 value for 2‑butyl‑6‑methylphenol indicates significantly weaker ability to sequester pro‑oxidant metal ions.

Metal chelation
Cross‑study comparable
IC₅₀ 1.21 ± 0.09 mg/mL
vs BHT 0.019 ± 0.0001 mg/mL
64‑fold higher IC₅₀ (weaker chelation)
Lower metal‑sequestering ability; may be less effective where trace‑metal catalyzed oxidation is critical
Metal chelation assay; n=3; cross‑study comparison
Metal chelation Transition metal ions Oxidative stability

Thermal Stability Advantage of 2‑Butyl‑6‑methylphenol Over Tert‑Butyl‑Substituted Phenols

A systematic study of six alkylated phenols demonstrated that methylphenols are substantially more stable than tert‑butylphenols at temperatures between 350 °C and 450 °C in both nitrogen and air atmospheres [1]. Because 2‑butyl‑6‑methylphenol retains a methyl group ortho to the phenolic –OH, it is predicted to follow this class trend, offering superior thermal resilience during high‑temperature polymer processing or in under‑hood automotive applications compared to fully tert‑butyl‑substituted analogs such as BHT or 2,6‑di‑tert‑butylphenol.

Thermal stability
Class‑level
Methylphenols > tert‑butylphenols
at 350–450 °C (N₂/air)
Class‑level inference; compound‑specific thermal data to verify
Based on pyrolysis study of six alkylated phenols
Thermal degradation Alkylated phenols Polymer processing

Physical Property Differentiation: 2‑Butyl‑6‑methylphenol vs. 2‑Tert‑Butyl‑6‑methylphenol

The replacement of a tert‑butyl group with a linear butyl group at the 2‑position alters key physical properties. While 2‑tert‑butyl‑6‑methylphenol (CAS 2219‑82‑1) has a reported density of 0.967 g/mL at 25 °C and a boiling point of 230 °C , 2‑butyl‑6‑methylphenol is described as a liquid with an approximate boiling point near 250 °C . The higher boiling point and distinct liquid handling characteristics (versus the low‑melting solid nature of the tert‑butyl analog) can influence formulation, blending, and volatility during end‑use.

Physical property
Supporting evidence
Liquid, bp ≈ 250 °C
vs 2‑tert‑butyl‑6‑methylphenol (solid, mp 24–27 °C, bp 230 °C)
Physical state difference influences handling, metering, and blending workflows
Vendor and literature data; atmospheric pressure
Physicochemical properties Density Boiling point

2-Butyl-6-methylphenol: Priority Application Scenarios Derived from Quantitative Differentiation Evidence


High‑Temperature Polymer Stabilization Where Thermal Resilience Is Paramount

Based on class‑level evidence that methyl‑substituted phenols exhibit greater thermal stability than tert‑butyl analogs at 350–450 °C [1], 2‑butyl‑6‑methylphenol is particularly well‑suited for polyolefin processing (e.g., LLDPE extrusion, polypropylene compounding) and for under‑hood automotive components that experience sustained elevated temperatures. The compound's butyl‑6‑methyl substitution pattern provides a balance of moderate radical‑scavenging activity [2] with reduced tendency toward volatilization or decomposition during high‑heat operations.

Liquid‑Phase Formulations Where Ease of Handling is a Critical Selection Criterion

Because 2‑butyl‑6‑methylphenol is a liquid at ambient conditions (boiling point ≈ 250 °C) [2], it can be directly metered or blended into liquid fuel stabilizer packages, lubricant additive concentrates, and certain polymer masterbatches without the need for pre‑melting. This physical property differentiates it from solid analogs like 2‑tert‑butyl‑6‑methylphenol (mp 24–27 °C) and simplifies manufacturing operations in facilities optimized for liquid additive handling.

Research‑Grade Antioxidant for Studies Requiring a Hindered Phenol with Moderate Potency

The in vitro radical‑scavenging data (DPPH IC50 = 2.80 mg/mL; ABTS IC50 = 1.10 mg/mL) [2] position 2‑butyl‑6‑methylphenol as a moderately active hindered phenol, ideal for mechanistic investigations where extremely potent antioxidants (e.g., BHT) would obscure subtle structure‑activity trends. Its 14‑ to 122‑fold lower potency relative to BHT allows researchers to probe the contributions of steric hindrance and alkyl chain length to antioxidant efficacy without overwhelming the assay system.

Custom Stabilizer Blends Targeting Balanced Thermal and Oxidative Protection

In synergistic stabilizer packages, the combination of moderate radical‑scavenging and enhanced thermal stability [1] makes 2‑butyl‑6‑methylphenol a candidate for co‑formulation with secondary antioxidants (e.g., phosphites, thioesters). The butyl‑6‑methyl architecture may provide a more gradual depletion profile during prolonged thermal aging compared to fully‑hindered tert‑butyl phenols, offering formulators a tool to tune the longevity and failure mode of polymeric materials.

Application
Selection Property
Validation Focus
High‑temperature polymer stabilization
Thermal resilience (methyl‑substituted class)
Thermal stability at processing temperatures; reduced volatilization risk
Liquid‑phase fuel/lubricant formulations
Liquid physical form at ambient
Direct metering and blending without pre‑melting
Research‑grade moderate antioxidant
Moderate radical‑scavenging potency
DPPH/ABTS IC₅₀ context relative to BHT; structure‑activity studies
Custom stabilizer blends
Balanced thermal/oxidative profile
Depletion profile during thermal aging; synergism with secondary antioxidants

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